1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione

Xanthine oxidase inhibition Purine mimetics Structure-activity relationship

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione (CAS 2763750-67-8, molecular formula C₉H₁₀N₂O₂, MW 178.19 g/mol) is a bicyclic nitrogen-containing heterocycle belonging to the pyrrolo[3,2-c]pyridine-4,6-dione (3,7-dideazaxanthine) family. The compound features methyl substituents at the N1 and C3 positions of the fused pyrrole-pyridine core and two carbonyl groups at positions 4 and 6, yielding a hydrogen-bond-donor/acceptor profile (2 HBD, 2 HBA, predicted logP ~0.8) distinct from its mono-methyl and unsubstituted congeners.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B13467431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=O)NC(=O)C2)C
InChIInChI=1S/C9H10N2O2/c1-5-4-11(2)6-3-7(12)10-9(13)8(5)6/h4H,3H2,1-2H3,(H,10,12,13)
InChIKeyBWMPLNNEMXGVSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione — Baseline Identity and Core Structural Class


1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione (CAS 2763750-67-8, molecular formula C₉H₁₀N₂O₂, MW 178.19 g/mol) is a bicyclic nitrogen-containing heterocycle belonging to the pyrrolo[3,2-c]pyridine-4,6-dione (3,7-dideazaxanthine) family [1]. The compound features methyl substituents at the N1 and C3 positions of the fused pyrrole-pyridine core and two carbonyl groups at positions 4 and 6, yielding a hydrogen-bond-donor/acceptor profile (2 HBD, 2 HBA, predicted logP ~0.8) distinct from its mono-methyl and unsubstituted congeners . This core is a structural mimetic of the natural purine xanthine, and the 3,7-dideazaxanthine scaffold has been explored for enzyme inhibition (xanthine oxidase, FMS kinase, CDK12) and proton-pump antagonism [1][2].

Why 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione Cannot Be Casually Substituted by In-Class Analogs


Within the pyrrolo[3,2-c]pyridine-4,6-dione class, small methylation-pattern changes produce binary activity switches. The parent 3,7-dideazaxanthine and its 1-methyl (5-methyl) derivative are weak, noncompetitive xanthine oxidase (XO) inhibitors, whereas the 1,3-dimethyl substitution completely abolishes XO inhibitory activity — a finding reported by Schneller et al. in 1978 [1]. Despite sharing the same core atom connectivity, the target compound's dual methylation likely introduces a steric clash or conformational restriction that prevents productive binding at the XO active site, making it functionally non-equivalent to its one-methyl or des-methyl comparators [1]. In kinase contexts (FMS, CDK12), the pyrrolo[3,2-c]pyridine scaffold yields potent inhibitors (e.g., IC₅₀ 30 nM) when decorated with benzamido or heterocyclyl substituents [2]. The bare 1,3-dimethyl dione core — lacking pendant aryl/heterocyclyl groups — has not been profiled in these kinase assays and cannot be assumed to possess comparable affinity or selectivity. Generic procurement based solely on core-class membership therefore risks selecting a compound with either null activity (XO) or entirely uncharacterized activity (kinases), undermining SAR interpretation and project reproducibility.

Quantitative Differentiation Evidence for 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione Versus Close Analogs


Xanthine Oxidase Inhibitory Activity: Binary Loss of Function upon 1,3-Dimethylation

In the foundational 1978 structure-activity study by Schneller et al., the 1,3-dimethyl-substituted derivative (Compound 3 in the original nomenclature; 1-oxa-1,3,7-trideazaxanthine) demonstrated no detectable inhibitory properties toward xanthine oxidase, in marked contrast to the unsubstituted parent 3,7-dideazaxanthine (Compound 1) and the 5-methyl (1-methyl) derivative (Compound 2), both of which exhibited weak, noncompetitive inhibition of the enzyme [1]. Although the exact IC₅₀ values for Compounds 1 and 2 were not numerically reported in the abstracted data, the qualitative classification — 'weak inhibitors' versus 'no inhibitory properties' — establishes a functional cliff driven by the 1,3-dimethyl substitution pattern [1][2]. For broader context, the clinical reference allopurinol inhibits xanthine oxidase with an IC₅₀ of approximately 0.2–2 μM under comparable assay conditions, while optimized pyrrolo[3,2-c]pyridine derivatives reported in BindingDB achieve IC₅₀ values as low as 138–220 nM [3].

Xanthine oxidase inhibition Purine mimetics Structure-activity relationship

Physicochemical and Drug-Likeness Differentiation from N1-Methyl and Unsubstituted Core Congeners

The addition of a second methyl group at C3 increases molecular weight (178.19 vs. 164.16 for 1-methyl analog vs. 150.13 for unsubstituted parent), alters hydrogen-bond donor count (2 HBD for 1,3-dimethyl vs. 2 HBD for 1-methyl vs. 2 HBD for parent), and modestly increases lipophilicity (predicted logP ~0.8 vs. ~0.3 for parent) . These shifts affect solubility, membrane permeability, and off-target promiscuity risk in cell-based assays — parameters that are not substitutable across the series.

Physicochemical profiling Drug-likeness Property-based design

FMS Kinase Context: Scaffold Potential vs. Absent Profiling of the Bare 1,3-Dimethyl Dione

A 2018 study by El-Gamal & Oh evaluated eighteen pyrrolo[3,2-c]pyridine derivatives for FMS kinase inhibition. The most potent compounds (1e and 1r) achieved IC₅₀ values of 60 nM and 30 nM, respectively — 1.6× and 3.2× more potent than the lead KIST101029 (IC₅₀ = 96 nM) [1]. Compound 1r further demonstrated 2.32-fold enhanced potency in bone marrow-derived macrophages (IC₅₀ = 84 nM vs. 195 nM for KIST101029) and antiproliferative activity across six ovarian, two prostate, and five breast cancer cell lines (IC₅₀ range 0.15–1.78 μM) [1]. Critically, all active compounds in this series bore a 4-benzamido substituent; the bare 1,3-dimethyl-4,6-dione core — lacking this pharmacophore — was not included in the study and has no publicly reported FMS kinase data. Its kinase engagement profile remains entirely uncharacterized.

FMS kinase inhibition CSF-1R Kinase selectivity

Evidence-Backed Application Scenarios for 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione in Scientific Procurement


Negative Control Standard in Xanthine Oxidase Inhibitor Screening Cascades

For high-throughput XO inhibitor screening programs, 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione provides a structurally matched, methylation-inactivated negative control. Unlike vehicle-only wells, this compound controls for non-specific assay interference arising from the pyrrolo[3,2-c]pyridine scaffold itself, enabling robust Z'-factor calculations and hit triage. Its defined inactivity, established by Schneller et al. (1978), makes it superior to arbitrary negative controls that lack structural relevance to the chemotype under investigation .

Core Fragment for Kinase-Focused Library Synthesis and Scaffold-Hopping Campaigns

As an unadorned pyrrolo[3,2-c]pyridine-4,6-dione core, this compound serves as a versatile synthetic intermediate for parallel library synthesis targeting FMS, CDK12, and related kinases. The El-Gamal & Oh (2018) study demonstrates that 4-benzamido derivatization of analogous cores yields low-nanomolar FMS inhibitors . The 1,3-dimethyl substitution pattern locks the pyrrole N-H and C3 positions, directing further functionalization to the C7 and lactam N5 positions, thereby enabling regiospecific library construction with unambiguous SAR readout. This contrasts with the unsubstituted parent, which can undergo N1-alkylation during subsequent chemistry, generating regioisomeric mixtures that confound biological interpretation .

Methylation-Dependent SAR Probe in Purine-Mimetic Chemical Biology

In academic chemical biology settings investigating purine-recognizing enzymes (xanthine oxidase, purine nucleoside phosphorylase, adenosine deaminase), the compound's complete lack of XO inhibition — contrasted with the weak activity of the 1-methyl and des-methyl analogs — makes it a precise tool for dissecting the steric tolerance of the purine-binding pocket . Researchers can employ the 1,3-dimethyl derivative alongside the parent and mono-methyl compounds as a matched methylation series to map the active-site steric boundary without the confounding influence of scaffold changes, a design principle applicable to any purine-mimetic chemotype .

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